1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate
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Overview
Description
1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5-position and tert-butyl and ethyl groups at the 1 and 2 positions, respectively. The indole nucleus is known for its biological and pharmacological activities, making this compound of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-bromo-4-ethyl-2-nitrobenzene from acetophenone.
Bartoli Indole Synthesis: The bromo-nitrobenzene is then reacted with an organomagnesium reagent (CH₂CHMgBr) in tetrahydrofuran (THF) to form the bromo-indole.
Esterification: The final step involves the esterification of the indole with tert-butyl and ethyl groups to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole nucleus can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-indole derivative .
Scientific Research Applications
1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate is not fully understood. indole derivatives generally exert their effects by interacting with specific molecular targets and pathways. These interactions can modulate biological processes such as enzyme activity, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
N-Boc-5-bromoindole: Similar structure with a tert-butyl group at the 1-position and a bromine atom at the 5-position.
tert-Butyl 5-bromoindole-1-carboxylate: Another related compound with a tert-butyl group and a bromine atom.
Uniqueness
1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate is unique due to the presence of both tert-butyl and ethyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 5-bromoindole-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4/c1-5-21-14(19)13-9-10-8-11(17)6-7-12(10)18(13)15(20)22-16(2,3)4/h6-9H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZSGQVIHWDDCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169754 |
Source
|
Record name | 1-(1,1-Dimethylethyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001169754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-51-2 |
Source
|
Record name | 1-(1,1-Dimethylethyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937602-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001169754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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